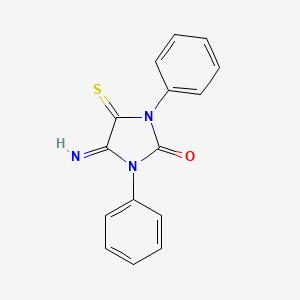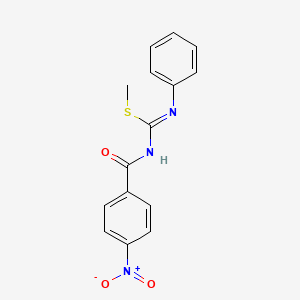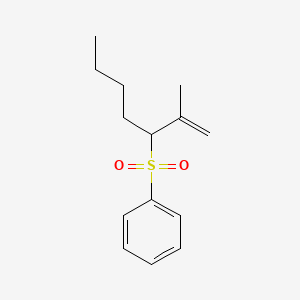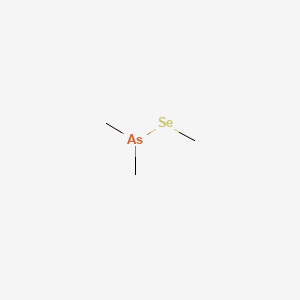
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- is a chemical compound with the molecular formula C10H6(SO3H)2NCS. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two sulfonic acid groups and an isothiocyanate group attached to a naphthalene ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- typically involves the sulfonation of naphthalene followed by the introduction of the isothiocyanate group. The process begins with the sulfonation of naphthalene using sulfuric acid to produce 1,5-naphthalenedisulfonic acid. This intermediate is then reacted with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group, resulting in the formation of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonic acid groups.
Condensation Reactions: The compound can participate in condensation reactions with other molecules, forming larger and more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted amines, alcohols, or thiols.
Oxidation Products: Oxidation of the sulfonic acid groups can lead to the formation of sulfonates or sulfones.
Condensation Products:
Scientific Research Applications
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the labeling and detection of biomolecules due to its reactive isothiocyanate group.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to the modification of their structure and function. The sulfonic acid groups enhance the solubility and stability of the compound, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenedisulfonic acid: Lacks the isothiocyanate group but shares similar sulfonic acid groups.
2,6-Naphthalenedisulfonic acid: Similar structure but with sulfonic acid groups at different positions.
1,3,6,7-Naphthalenetrisulfonic acid: Contains three sulfonic acid groups, offering different reactivity and applications.
Uniqueness
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- is unique due to the presence of both sulfonic acid and isothiocyanate groups. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
74220-99-8 |
|---|---|
Molecular Formula |
C11H7NO6S3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-isothiocyanatonaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C11H7NO6S3/c13-20(14,15)10-3-1-2-8-9(10)4-7(12-6-19)5-11(8)21(16,17)18/h1-5H,(H,13,14,15)(H,16,17,18) |
InChI Key |
VBNBCMZEYBETOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=C=S)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)

![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)









